molecular formula C7H7BrZn B1587995 Benzylzinc bromide CAS No. 62673-31-8

Benzylzinc bromide

Cat. No.: B1587995
CAS No.: 62673-31-8
M. Wt: 236.4 g/mol
InChI Key: WRSWIWOVJBYZAW-UHFFFAOYSA-M
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Description

Benzylzinc bromide is an organozinc compound with the chemical formula C6H5CH2ZnBr. It is a valuable reagent in organic synthesis, particularly known for its role in carbon-carbon bond formation. This compound is typically used in the form of a solution in tetrahydrofuran, a common organic solvent.

Mechanism of Action

Target of Action

Benzylzinc bromide is an organozinc compound that primarily targets organic compounds in chemical reactions . It acts as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond .

Mode of Action

In its mode of action, this compound interacts with its targets through nucleophilic substitution . This is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a so-called leaving group . The positive or partially positive atom is referred to as the electrophile.

Biochemical Pathways

This compound is involved in the Mannich-type synthesis of 1,2-diarylethylpiperazines . It can also undergo C−C cross-coupling reactions with aryl halides

Result of Action

The result of this compound’s action is the formation of new organic compounds through the processes of nucleophilic substitution and C−C cross-coupling reactions . For example, it can be used as a nucleophile for the Mannich-type synthesis of 1,2-diarylethylpiperazines . It can also undergo C−C cross-coupling reactions with aryl halides .

Action Environment

The action of this compound is influenced by several environmental factors. It is sensitive to moisture and oxygen, and therefore, it should be handled and stored under an inert atmosphere . It is typically stored at temperatures between 2-8°C . The reactivity of this compound can also be influenced by the solvent in which it is dissolved. For instance, it is commonly used in tetrahydrofuran (THF), a polar aprotic solvent that can stabilize the formation of the nucleophile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylzinc bromide can be synthesized through the reaction of benzyl bromide with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C6H5CH2Br+ZnC6H5CH2ZnBrC6H5CH2Br + Zn \rightarrow C6H5CH2ZnBr C6H5CH2Br+Zn→C6H5CH2ZnBr

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow reactors. These reactors offer enhanced control over reaction parameters, improved mixing, and better heat and mass transfer, making the process more efficient and scalable .

Types of Reactions:

Common Reagents and Conditions:

    Aryl Halides: Used in cross-coupling reactions.

    Catalysts: Palladium or nickel catalysts are commonly employed in these reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

Major Products:

    1,2-Diarylethylpiperazines: Formed through Mannich-type synthesis.

    Various Aryl Compounds: Produced via cross-coupling reactions with aryl halides.

Scientific Research Applications

Benzylzinc bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzylmagnesium Bromide: Another organometallic reagent used in similar nucleophilic addition reactions.

    Phenylzinc Bromide: Used in cross-coupling reactions but with a phenyl group instead of a benzyl group.

    Benzylzinc Chloride: Similar to benzylzinc bromide but with a chloride ion instead of a bromide ion.

Uniqueness: this compound is unique due to its specific reactivity and stability in tetrahydrofuran. Its ability to participate in both nucleophilic addition and cross-coupling reactions makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSWIWOVJBYZAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403358
Record name Benzylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62673-31-8
Record name Benzylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylzinc bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzylzinc bromide

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